molecular formula C46H61N11O10 B14206078 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid CAS No. 824959-22-0

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid

Cat. No.: B14206078
CAS No.: 824959-22-0
M. Wt: 928.0 g/mol
InChI Key: QEQYKWBTNSJPSJ-IXPCYXQGSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex peptide compound with a molecular formula of C43H59N13O9 and a molecular weight of approximately 902.01 Da This compound is composed of several amino acids, including lysine, ornithine, tryptophan, phenylalanine, tyrosine, and glutamic acid, linked together in a specific sequence

Preparation Methods

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic solutions, oxidizing and reducing agents, and various solvents such as water, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular signaling pathways .

Comparison with Similar Compounds

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be compared with other similar peptide compounds, such as:

The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties.

Properties

CAS No.

824959-22-0

Molecular Formula

C46H61N11O10

Molecular Weight

928.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C46H61N11O10/c47-21-7-6-12-32(48)40(61)53-34(14-8-22-51-46(49)50)41(62)57-38(25-29-26-52-33-13-5-4-11-31(29)33)44(65)56-36(23-27-9-2-1-3-10-27)43(64)55-37(24-28-15-17-30(58)18-16-28)42(63)54-35(45(66)67)19-20-39(59)60/h1-5,9-11,13,15-18,26,32,34-38,52,58H,6-8,12,14,19-25,47-48H2,(H,53,61)(H,54,63)(H,55,64)(H,56,65)(H,57,62)(H,59,60)(H,66,67)(H4,49,50,51)/t32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QEQYKWBTNSJPSJ-IXPCYXQGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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